molecular formula C23H23FN4O3 B11146559 2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-(4-methoxyphenyl)-3(2H)-pyridazinone

2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-(4-methoxyphenyl)-3(2H)-pyridazinone

Cat. No.: B11146559
M. Wt: 422.5 g/mol
InChI Key: PBTZUPFMLVEVRJ-UHFFFAOYSA-N
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Description

2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-(4-methoxyphenyl)-3(2H)-pyridazinone is a complex organic compound that belongs to the class of pyridazinones This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-(4-methoxyphenyl)-3(2H)-pyridazinone typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluoroaniline with ethylene glycol to form 4-(4-fluorophenyl)piperazine.

    Pyridazinone Core Formation: The piperazine intermediate is then reacted with 4-methoxybenzoyl chloride to form the pyridazinone core.

    Final Coupling: The final step involves coupling the pyridazinone core with 2-bromoacetophenone under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, 2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-(4-methoxyphenyl)-3(2H)-pyridazinone is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. It has shown activity in preclinical studies against certain types of cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-(4-methoxyphenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-methoxyphenyl)-3(2H)-pyridazinone
  • 2-{2-[4-(4-bromophenyl)piperazino]-2-oxoethyl}-6-(4-methoxyphenyl)-3(2H)-pyridazinone
  • 2-{2-[4-(4-methylphenyl)piperazino]-2-oxoethyl}-6-(4-methoxyphenyl)-3(2H)-pyridazinone

Uniqueness

The uniqueness of 2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-(4-methoxyphenyl)-3(2H)-pyridazinone lies in the presence of the fluorophenyl group, which imparts distinct electronic properties. This makes it a valuable compound for studying the effects of fluorine substitution on biological activity and chemical reactivity.

Properties

Molecular Formula

C23H23FN4O3

Molecular Weight

422.5 g/mol

IUPAC Name

2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C23H23FN4O3/c1-31-20-8-2-17(3-9-20)21-10-11-22(29)28(25-21)16-23(30)27-14-12-26(13-15-27)19-6-4-18(24)5-7-19/h2-11H,12-16H2,1H3

InChI Key

PBTZUPFMLVEVRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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